molecular formula C16H24N2O3 B4584302 N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide

Cat. No.: B4584302
M. Wt: 292.37 g/mol
InChI Key: BVVVRTIZOHCKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to an ethyl group and a benzamide moiety substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1-ethyl-4-piperidinamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: Formation of N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzylamine.

    Substitution: Formation of derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-4-piperidinyl)-3,5-dimethoxybenzamide
  • N-(1-ethyl-4-piperidinyl)-2-phenoxypropanamide
  • N-(1-ethyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide

Uniqueness

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-18-10-8-12(9-11-18)17-16(19)13-6-5-7-14(20-2)15(13)21-3/h5-7,12H,4,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVVRTIZOHCKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.